molecular formula C16H14O4 B12435584 4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-

4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-

Cat. No.: B12435584
M. Wt: 270.28 g/mol
InChI Key: FITVJPYUOAZKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction, which involves the reduction of the carbonyl group to a methylene group using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione is unique due to its cyclopentene ring structure and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-2-(1-methoxy-3-phenylprop-2-enylidene)cyclopent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITVJPYUOAZKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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